molecular formula C11H19NO3 B3390308 tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 958457-61-9

tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3390308
CAS No.: 958457-61-9
M. Wt: 213.27 g/mol
InChI Key: SRRXFFKYXKCTOS-CIUDSAMLSA-N
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Description

Tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound features a tert-butyl group, a bicyclic azabicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic azabicyclo[3.1.0]hexane core. This can be achieved through a series of reactions including cyclization, reduction, and protection steps. The tert-butyl group is often introduced using tert-butyl hydroperoxide under metal-free conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Tert-butyl hydroperoxide is commonly used for oxidation reactions.

  • Reduction: Various reducing agents can be employed depending on the desired outcome.

  • Substitution: Different nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: The compound may be used in biological studies to investigate its interaction with biological macromolecules. Its structural complexity can provide insights into molecular recognition and binding processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may enhance the efficiency and sustainability of industrial processes.

Mechanism of Action

The mechanism by which tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for its application in research and industry.

Comparison with Similar Compounds

  • Tert-butyl hydroperoxide: Used in oxidation reactions.

  • Bicyclic azabicyclo[3.1.0]hexane derivatives:

Uniqueness: Tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows for diverse applications and makes it a valuable compound in scientific research.

Properties

CAS No.

958457-61-9

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

SRRXFFKYXKCTOS-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CO

SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
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tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

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